(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and ®-2-methylpropan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions.
Steps: The key steps include the formation of an intermediate by coupling the fluoropyridine with the amine, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds.
Scientific Research Applications
(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine: A non-chiral analog with different stereochemistry.
6-Fluoropyridine derivatives: Compounds with variations in the substituents on the pyridine ring.
Uniqueness
(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which can significantly influence its biological activity and pharmacokinetic properties
Properties
IUPAC Name |
(2R)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(5-11)4-8-2-3-9(10)12-6-8/h2-3,6-7H,4-5,11H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIJEQDSNCSIEU-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=C(C=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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